![molecular formula C22H23N3O4 B5636997 N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)
N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves strategic organic reactions, including Michael reaction for constructing the core piperidine structure. For instance, compounds similar to the subject molecule have been synthesized through interactions involving N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides and 3-amino-3-thioxopropananilides under Michael reaction conditions, leading to various functionalized piperidine derivatives (Dyachenko, Krasnikov, & Khorik, 2008).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by their cyclic piperidine backbone, substituted with various aryl and furyl groups. The structural analysis often involves spectroscopic methods, including NMR and mass spectrometry, to elucidate the positions of these substituents and understand the molecule's three-dimensional conformation.
Chemical Reactions and Properties
Piperidine derivatives participate in a range of chemical reactions, including alkylation, which modifies their chemical properties and potentially their biological activity. For example, the alkylation of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides derivatives leads to structurally diverse compounds with different chemical properties and potential biological activities (Dyachenko, Krasnikov, & Khorik, 2008).
properties
IUPAC Name |
1-N-(furan-2-ylmethyl)-4-N-[3-(furan-2-yl)phenyl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21(24-18-5-1-4-17(14-18)20-7-3-13-29-20)16-8-10-25(11-9-16)22(27)23-15-19-6-2-12-28-19/h1-7,12-14,16H,8-11,15H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJBENFEOTUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide |
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